5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid
Description
Properties
IUPAC Name |
5-cyano-6-oxo-3-pyridin-4-yl-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c13-6-8-5-9(7-1-3-14-4-2-7)10(12(17)18)15-11(8)16/h1-5H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZFLPKASPJMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Component Condensation Reactions
The core structure of 5-cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid is typically assembled via cyclization reactions. A common strategy involves the condensation of pyridine derivatives with nitrile-containing precursors. For example, Knoevenagel condensation followed by cyclization has been employed to construct the bipyridine backbone.
In a representative procedure:
-
A pyridine-2-carboxylic acid derivative is reacted with a cyanoacetamide under acidic conditions.
-
The intermediate undergoes intramolecular cyclization in the presence of polyphosphoric acid (PPA) at 90–100°C.
Key advantages include high atom economy and minimal byproduct formation. However, the reaction requires strict temperature control to prevent decomposition of the nitrile group.
Solvent-Free Synthesis Using Polyphosphoric Acid (PPA)
Recent advances highlight solvent-free methods as environmentally benign alternatives. In one protocol:
Table 1: Optimization of PPA-Catalyzed Synthesis
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 90°C | 82 | 98 |
| Reaction Time | 1 hour | 82 | 98 |
| PPA Concentration | 85% P₂O₅ | 82 | 98 |
This method avoids toxic solvents and achieves yields exceeding 80%, with purity confirmed via HPLC.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Post-synthesis, the compound is validated using:
Table 2: Comparative NMR Shifts (Experimental vs. Calculated)
| Atom | Experimental δ (ppm) | B3LYP/6-311G(d,p) δ (ppm) |
|---|---|---|
| C1 | 137.83 | 160.92 |
| C2 | 129.58 | 150.82 |
| C16 | 203.29 | 220.35 |
Density functional theory (DFT) calculations using B3LYP/6-311G(d,p) basis sets align closely with experimental data, confirming the optimized geometry.
Industrial-Scale Production and Challenges
Scalability and Purification
Industrial synthesis faces challenges in:
Chemical Reactions Analysis
Types of Reactions
5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase reactivity.
Substitution: Commonly involves replacing a functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions
Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including catalysts and sensors.
Mechanism of Action
The mechanism by which 5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or activator. The pathways involved often relate to signal transduction or metabolic processes, depending on the application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of the target compound with analogous bipyridine and quinoline derivatives:
Metal-Chelating Properties
- Target Compound: The -CN and -COOH groups at positions 5 and 2 create a mixed σ-donor/π-acceptor system, enabling diverse coordination modes with transition metals. The cyano group may stabilize low oxidation states in metal centers .
- Quinoline-2-carboxylic acid (L1): Chelates metals via the carboxylate oxygen and quinoline nitrogen, forming stable complexes with Co(II) and Ni(II) .
- 2,2'-Bipyridine (L2) : A classic bidentate ligand coordinating via two nitrogen atoms; its complexes are widely used in photochemistry and catalysis .
Electronic and Reactivity Differences
- Cyano vs. Carboxylic Acid Positioning: The target compound’s cyano group at position 5 (vs.
- Methyl vs. Cyano Substitution: Methyl groups (e.g., in 2-methyl-6-oxo derivatives) donate electrons, reducing the ring’s electrophilicity compared to cyano-substituted analogs .
Biological Activity
5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic acid (CAS Number: 98293-81-3) is a synthetic organic compound belonging to the bipyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 241.202 g/mol. The structure contains a bipyridine core with functional groups that contribute to its reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : Starting with 2-pyridinecarboxaldehyde and malononitrile under basic conditions.
- Cyclization : Formation of the bipyridine structure.
- Hydrolysis : To yield the carboxylic acid derivative.
These steps may require specific catalysts and solvents to optimize yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against different bacterial strains have been reported to be in the range of 14 to 30 µM, indicating moderate to high efficacy compared to standard antibiotics like ciprofloxacin.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Molecular docking studies suggest that it may interact with key enzymes involved in cancer cell proliferation.
- Mechanism of Action : The compound is believed to inhibit specific enzymes or receptors that are crucial for tumor growth. For instance, it has shown promise in targeting DNA gyrase B in E. coli, which is a critical enzyme for bacterial DNA replication .
Research Findings
A summary of key findings regarding the biological activity of this compound is presented in the table below:
Case Studies
- Antibacterial Activity Study : In vitro tests demonstrated that derivatives of bipyridine compounds, including this compound, exhibited significant antibacterial activity with MIC values comparable to established antibiotics .
- Anticancer Research : A study focused on the interaction of this compound with DNA gyrase B revealed that it effectively inhibited this enzyme's activity at low concentrations, suggesting potential as a lead compound for developing new anticancer agents.
Q & A
Q. What are the primary synthetic routes for 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using pyridine derivatives and cyanoacetamide under reflux conditions with acidic catalysts (e.g., acetic acid). Hydrolysis of nitrile intermediates under controlled pH (e.g., NaOH at 60°C) is critical to preserve the carboxylic acid group . Optimizing solvent polarity (e.g., ethanol vs. DMF) and reaction time (12–24 hours) enhances yields, as demonstrated in comparative studies of bipyridine analogs .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves the bipyridine backbone geometry and confirms the keto-enol tautomerism of the 6-oxo group. Orthorhombic crystal systems (e.g., space group Abm2) are typical, with lattice parameters (e.g., a = 10.2045 Å) providing structural validation .
- NMR Spectroscopy : H NMR identifies aromatic proton environments (δ 7.8–8.5 ppm for pyridine protons), while C NMR distinguishes carbonyl (δ 165–170 ppm) and cyano (δ 115–120 ppm) groups .
Q. How does the compound participate in common substitution and redox reactions?
- Methodological Answer :
- Electrophilic Substitution : The pyridine ring undergoes nitration or halogenation at the 4-position under HNO₃/H₂SO₄ or Cl₂/FeCl₃, requiring inert atmospheres to prevent oxidation .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the cyano group to an amine, but over-reduction of the keto group must be avoided by limiting H₂ exposure .
Advanced Research Questions
Q. What role does this compound play in transition-metal coordination chemistry, and how does it enhance catalytic activity?
- Methodological Answer : The bipyridine moiety acts as a bidentate ligand, forming stable octahedral complexes with metals like Ni(II) or Co(II). These complexes exhibit enhanced catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) due to improved electron transfer kinetics. XRD confirms a coordination geometry of N,N'-binding, with bond lengths (~1.95 Å) indicating strong metal-ligand interactions .
Q. What mechanistic insights explain its enzyme inhibition properties, particularly in kinase or protease studies?
- Methodological Answer : Molecular docking studies reveal that the carboxylic acid group forms hydrogen bonds with active-site residues (e.g., Asp86 in kinases), while the cyano group stabilizes hydrophobic pockets. Competitive inhibition (Ki values ~1–5 µM) is observed in biochemical assays using fluorescence quenching or SPR .
Q. How can researchers resolve contradictions in reported reaction yields for its synthesis?
- Methodological Answer : Discrepancies often arise from byproduct formation (e.g., over-oxidation or dimerization). Strategies include:
- HPLC-MS Monitoring : Identifies intermediates and byproducts in real-time .
- DoE Optimization : Response surface methodology (RSM) adjusts temperature, pH, and catalyst loading to maximize yield (>75%) .
Q. How do structural modifications (e.g., methyl or halogen substituents) alter its biological and physicochemical properties?
- Methodological Answer :
- Methyl Substituents : Increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility.
- Halogenation : Improves enzyme binding (e.g., 5-Fluoro analog shows 2x higher IC₅₀ in kinase assays) but may introduce toxicity .
Comparative studies using QSAR models correlate substituent electronic effects (Hammett σ) with bioactivity .
Tables for Comparative Analysis
Q. Table 1: Synthesis Methods and Yields
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation + Hydrolysis | Reflux, NaOH, 60°C, 18 hr | 68–72 | |
| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C, 24 hr | 55–60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
